molecular formula C5H8O4 B1455520 (3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one CAS No. 118866-29-8

(3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one

Cat. No.: B1455520
CAS No.: 118866-29-8
M. Wt: 132.11 g/mol
InChI Key: JYHWQRJRDKSSIF-UZBSEBFBSA-N
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Description

(3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of D-glucose as a starting material, which undergoes a series of chemical transformations including oxidation, reduction, and cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic reactions using specific oxidoreductases can facilitate the conversion of precursor molecules into this compound under mild conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one lies in its specific stereochemistry and the resulting chemical properties. Its chiral centers contribute to its high selectivity in reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes .

Biological Activity

(3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is a chiral organic compound with the molecular formula C5_5H8_8O4_4 and a molecular weight of 132.11 g/mol. This compound has garnered attention for its potential biological activities, which include antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique dihydrofuran structure, which contributes to its biological activity. The stereochemistry (3S,4R,5R) indicates the specific configuration of its chiral centers.

PropertyValue
Molecular FormulaC5_5H8_8O4_4
Molecular Weight132.11 g/mol
IUPAC Name(3S,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-one
CAS Number118866-29-8

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various extracts from Limoniastrum monopetalum, it was found that certain fractions containing similar compounds displayed notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some fractions were recorded at 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC5050 values observed were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies indicate that it may interact with key proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways . For instance, studies have shown that certain flavonoid derivatives can inhibit the accessory gene regulator protein A (AgrA) in Staphylococcus aureus, suggesting a potential pathway for antimicrobial action .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various extracts from Limoniastrum monopetalum highlighted the antibacterial potency of specific fractions containing compounds similar to this compound.
    • Results : Effective against methicillin-resistant strains with MIC values indicating strong antibacterial properties.
  • Cancer Cell Proliferation : In vitro assays conducted on HeLa and A549 cell lines demonstrated the compound's ability to inhibit cell growth significantly.
    • Results : IC5050 values suggest potential utility in cancer therapeutics.

Properties

IUPAC Name

(3S,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHWQRJRDKSSIF-UZBSEBFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R,5R)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one
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